3-Methylcytidine methosulfate
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Overview
Description
3-Methylcytidine methosulfate is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has the molecular formula C10H15N3O5 · CH4SO4 and a molecular weight of 369.35 g/mol . It is recognized for its role in epigenetic modifications in transfer RNA (tRNA) and has been investigated for its potential as a biomarker in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcytidine methosulfate typically involves the methylation of cytidine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the required product quality. The production is carried out in compliance with stringent regulatory standards to ensure safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
3-Methylcytidine methosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent nucleoside, cytidine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of 3-Methylcytidine, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-Methylcytidine methosulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-Methylcytidine methosulfate exerts its effects involves its incorporation into tRNA, where it undergoes methylation. This modification affects the structure and function of tRNA, influencing the translation process and gene expression. The molecular targets include specific sites on tRNA, and the pathways involved are related to RNA methylation and epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent nucleoside of 3-Methylcytidine methosulfate, involved in RNA synthesis.
5-Methylcytidine: Another methylated derivative of cytidine, known for its role in DNA methylation.
2-Methylcytidine: A similar compound with a methyl group at a different position on the cytidine molecule.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct properties and functions. Its role in tRNA modification and potential as a cancer biomarker sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H19N3O9S |
---|---|
Molecular Weight |
369.35 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidin-1-ium-2-one;methyl sulfate |
InChI |
InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1 |
InChI Key |
MGSZKGKDQZQWAQ-BKZSBQMKSA-N |
Isomeric SMILES |
CN1C(=CC=[N+](C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.COS(=O)(=O)[O-] |
Canonical SMILES |
CN1C(=CC=[N+](C1=O)C2C(C(C(O2)CO)O)O)N.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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